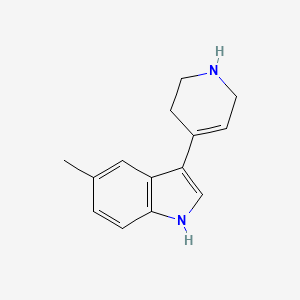

5-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 5-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a derivative of the indole structure, which is a fundamental skeleton in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are often studied for their potential as therapeutic agents. The specific structure of this compound suggests it may have interesting interactions with biological targets, such as the human 5-HT(1B/1D) receptors, which are implicated in various neurological processes .

Synthesis Analysis

The synthesis of related indole derivatives often involves condensation reactions or modifications of existing indole structures. For instance, a condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with another compound in ethanol under reflux conditions can lead to the formation of a substituted indole with good yield . Similarly, the synthesis of 3-(2-pyrrolidin-1-ylethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives has been achieved using parallel synthesis techniques, which could potentially be applied to the synthesis of 5-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole .

Molecular Structure Analysis

The molecular structure of indole derivatives can be confirmed using various spectroscopic methods and X-ray single crystal diffraction. The Hirshfeld surface analysis can reveal short intermolecular connections on the molecule's surface, and the molecular geometry optimizations can be compared with experimental data to confirm the structure . For the compound , similar analytical techniques would be essential to determine its precise molecular configuration.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including regioselective reactions with lead tetraacetate to yield acetoxy derivatives or reduction reactions to form hydroxy derivatives . The reactivity of the 5-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole would likely be influenced by the substituents on the indole ring and the tetrahydropyridinyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as thermal stability, can be characterized using spectroscopic and thermal tools. For example, a related compound demonstrated good thermal stability up to 215°C . The electronic spectra, molecular orbital energy level diagrams, and molecular electrostatic potential maps can provide insights into the electronic properties of the compound. Additionally, NMR chemical shifts computed using the GIAO method can offer information on the electronic environment of the molecule .

科学的研究の応用

Receptor Agonist Activity

A series of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles have been synthesized and evaluated for their activity on the 5-HT6 receptor. The most potent agonist identified was 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, demonstrating significant efficacy in both binding affinity and functional assays related to cyclic AMP production (Mattsson et al., 2005). This research highlights the compound's potential in modulating serotonin receptors, which are crucial in various neurological processes.

Structure-Activity Relationship (SAR)

Further investigation into the structure-activity relationship (SAR) of these compounds, especially 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (EMD386088), revealed the importance of specific substituents for 5-HT6 receptor agonist properties. Unsubstituted indole N(1), a 2-methyl group, and halogen substituents at the indole 5-position were essential for potent 5-HT6 receptor agonist activity. This study also explored modifications leading to antagonistic properties, expanding the potential therapeutic applications of these compounds (Mattsson et al., 2013).

Antimicrobial and Anticancer Potential

Research on derivatives of this compound class, incorporating dihydropyrimidine and indole nuclei, highlighted their biological and pharmacological significance. Eco-friendly synthesis methods were employed, resulting in compounds with promising antimicrobial activity. This underscores the potential of these derivatives in developing new therapeutic agents for infectious diseases (Hassan et al., 2020).

Pharmacological Properties

N1-Azinylsulfonyl-1H-indoles derivatives have been identified as potent and selective 5-HT6 receptor antagonists, demonstrating pro-cognitive and antidepressant-like properties in vivo. This research opens up avenues for the development of new treatments for cognitive disorders and depression (Zajdel et al., 2016).

特性

IUPAC Name |

5-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-10-2-3-14-12(8-10)13(9-16-14)11-4-6-15-7-5-11/h2-4,8-9,15-16H,5-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZNYPYIJITEIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2C3=CCNCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592624 |

Source

|

| Record name | 5-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

CAS RN |

460354-14-7 |

Source

|

| Record name | 5-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1287905.png)

![6-Bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B1287906.png)